molecular formula C4H3BrN2O B570340 4-Bromo-6-hydroxypyrimidine CAS No. 1086382-38-8

4-Bromo-6-hydroxypyrimidine

Cat. No.: B570340
CAS No.: 1086382-38-8
M. Wt: 174.985
InChI Key: ZJTSUBVUTCTJNX-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypyrimidine is a chemical compound with the molecular formula C4H3BrN2O . It has a molecular weight of 174.98 . The IUPAC name for this compound is 6-bromo-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H, (H,6,7,8) . The canonical SMILES structure is C1=C(N=CNC1=O)Br .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, pyrimidine compounds are known to undergo a variety of chemical reactions and have various applications in organic synthesis .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 174.98 g/mol .

Scientific Research Applications

  • Antiviral Activity: 4-Bromo-6-hydroxypyrimidine derivatives have been found to possess antiviral properties. One study showed that certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, with notable efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).

  • Gas-Phase Tautomeric Equilibrium Studies: The gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms was investigated, providing insights into the structural and conformational behavior of this compound, which is relevant for understanding its interactions in various applications (Sánchez et al., 2007).

  • Potential in Antiviral and Anticancer Drugs: Several studies have explored the synthesis of hydroxypyrimidine derivatives with potential applications in the development of antiviral and anticancer drugs. These compounds have shown varying levels of inhibition against different types of viruses and cancer cells (Holý et al., 2002).

  • Anti-Inflammatory Properties: Research has also been conducted on hydroxypyrimidine derivatives for their anti-inflammatory properties, leading to the development of new pharmaceutical substances and topical applications, such as anti-inflammatory gels (Kuvaeva et al., 2022).

  • Safety Evaluation in Food Contact Materials: 2,4-Diamino-6-hydroxypyrimidine, a related compound, was evaluated for its safety in food contact materials, demonstrating the broader applicability and safety considerations of these types of compounds (Flavourings, 2009).

  • Mild and General Method for Synthesis: A mild and general method for synthesizing 2-substituted-5-hydroxypyrimidines was developed, demonstrating the versatility and accessibility of synthesizing these compounds for various research applications (Medina et al., 2006).

Safety and Hazards

The safety data sheet for 4-Bromo-6-hydroxypyrimidine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and dust should not be inhaled . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Bromodomain-containing protein 4 (BRD4) is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer. Therefore, the discovery of potential new dual-target inhibitors of BRD4, such as 4-Bromo-6-hydroxypyrimidine, may be a promising strategy for cancer therapy .

Properties

IUPAC Name

4-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTSUBVUTCTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671732
Record name 6-Bromopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-38-8
Record name 6-Bromopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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